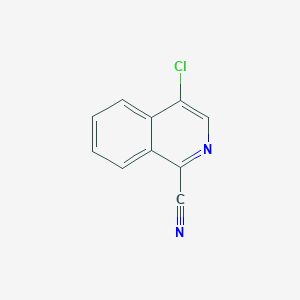

4-Chloroisoquinoline-1-carbonitrile

Description

Contextualization within the Isoquinoline (B145761) Heterocyclic Chemical Space

The foundation of 4-Chloroisoquinoline-1-carbonitrile is the isoquinoline scaffold, a heterocyclic aromatic organic compound. wikipedia.org It features a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comgcwgandhinagar.com This arrangement makes it a structural isomer of quinoline (B57606). wikipedia.org

The isoquinoline framework is a privileged structure in chemistry, appearing in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and berberine. wikipedia.org Its discovery dates back to the late 19th century when it was first isolated from coal tar. numberanalytics.com The presence of the nitrogen atom in the heterocyclic ring imparts basic properties to the molecule. wikipedia.orgresearchgate.net The isoquinoline ring system is a cornerstone in medicinal chemistry and materials science due to its wide range of biological activities and its utility in constructing complex molecular architectures. numberanalytics.com Derivatives of isoquinoline are investigated for numerous applications, including their use in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org

Significance of the Isoquinoline Scaffold with Chlorinated and Nitrile Functionalities

The chemical character of this compound is significantly shaped by its two functional groups: the chlorine atom at the 4-position and the nitrile group at the 1-position.

The chlorine substituent is an electronegative atom that influences the electronic distribution of the isoquinoline ring. This modification affects the molecule's reactivity in both nucleophilic and electrophilic substitution reactions. cymitquimica.com In related quinoline systems, the presence of a chlorine atom is crucial for certain nucleophilic substitution reactions, allowing for the introduction of various other functional groups. mdpi.comnih.gov The position of the halogen can direct the course of these reactions, making it a key feature for synthetic planning. mdpi.com Furthermore, halogenation can impact the physical properties of the molecule, such as solubility. cymitquimica.com

The nitrile group (-C≡N) is a strongly electron-withdrawing group. cymitquimica.com This property enhances the electrophilic character of the isoquinoline core, making it more susceptible to nucleophilic attack, particularly at the carbon atom of the nitrile itself. cymitquimica.comwikipedia.org The nitrile functional group is quite robust and can be carried through various synthetic steps without reacting, or it can be transformed into other important functional groups. nih.gov For example, nitriles can be hydrolyzed to form carboxylic acids or reduced to produce primary amines. libretexts.org In the context of medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor, interacting with biological targets like proteins. nih.gov Its small size allows it to fit into sterically constrained active sites. nih.gov

The combination of these two groups on the isoquinoline scaffold results in a molecule with a unique reactivity profile, making it a highly useful intermediate for chemical synthesis. cymitquimica.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily concentrated in the domain of synthetic organic chemistry, where it is valued as a versatile intermediate. cymitquimica.com Its utility stems from the reactivity conferred by the chloro and nitrile substituents, which allow for a variety of chemical modifications.

A major research trajectory is its use as a building block for constructing more elaborate molecular frameworks. cymitquimica.com The chlorine atom can be displaced by various nucleophiles in substitution reactions, enabling the introduction of new functional groups and the extension of the molecular structure. Concurrently, the nitrile group can be kept as is or converted into other functionalities, such as amines or carboxylic acids, further diversifying the potential synthetic outcomes.

Another significant area of interest is in medicinal chemistry and drug discovery. cymitquimica.com The isoquinoline nucleus is a well-established pharmacophore, and substituted derivatives are constantly being explored for potential therapeutic applications. This compound has been identified as a compound of interest for its potential antimicrobial and anticancer properties, driving research into its use as a precursor for novel pharmaceutical agents. cymitquimica.com While specific, direct biological applications of the compound itself are not extensively detailed, its role as a key starting material in the synthesis of biologically active molecules is a central theme in its research profile.

Chemical Compound Data

Below are the key identifiers for the subject compound of this article.

| Parameter | Value | Reference(s) |

| IUPAC Name | This compound | cymitquimica.com |

| CAS Number | 23994-20-9 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₁₀H₅ClN₂ | cymitquimica.com |

| InChI | InChI=1/C10H5ClN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKHFRXAQUXSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314806 | |

| Record name | 4-chloroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23994-20-9 | |

| Record name | MLS000757104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroisoquinoline 1 Carbonitrile and Its Precursors

Established Approaches for Isoquinoline (B145761) Core Construction

The formation of the isoquinoline nucleus is a well-established field in organic chemistry, with several named reactions and strategies developed over more than a century. These methods provide access to a wide variety of substituted isoquinoline derivatives.

Traditional methods for isoquinoline synthesis often involve the cyclization of a substituted β-phenylethylamine or a related precursor. These intramolecular ring-closing reactions are fundamental to building the heterocyclic core.

Key classical methods include:

Bischler-Napieralski Reaction : This method involves the cyclodehydration of an N-acylated-β-phenylethylamine using a Lewis acid like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline. pharmaguideline.com This intermediate can then be dehydrogenated to the aromatic isoquinoline. pharmaguideline.com

Pictet-Spengler Synthesis : This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. pharmaguideline.com

Pomeranz–Fritsch Reaction : While also a classic method, it often suffers from drawbacks like low yields and harsh reaction conditions.

More contemporary cyclization strategies often employ transition metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed annulation of internal alkynes and copper-catalyzed cyclizations are prominent examples. acs.orgacs.org Electrophilic ring closure of iminoalkynes, using reagents like iodine or iodine monochloride, provides a mild and rapid route to substituted isoquinolines. acs.orgacs.orgorganic-chemistry.org Furthermore, copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and their N-oxides under mild, ligand-free conditions. rsc.org

Table 1: Comparison of Selected Isoquinoline Ring-Closing Strategies

| Reaction Name | Starting Materials | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Bischler-Napieralski | N-Acyl-β-phenylethylamine | Lewis Acids (POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline |

| Electrophilic Cyclization | Iminoalkyne | Electrophiles (I₂, ICl, PhSeCl) | Substituted Isoquinoline |

| Copper-Catalyzed Cyclization | (E)-2-Alkynylaryl oxime | Cu(I) salt | Isoquinoline / Isoquinoline N-oxide |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity, aligning with the principles of green chemistry. beilstein-journals.orgtandfonline.com Several MCRs have been developed to generate complex isoquinoline and isoquinolinone scaffolds. For instance, a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Another approach involves the reaction of isoquinoline, isothiocyanates, and an aminobenzofuran derivative in the presence of triethylamine (B128534) under solvent-free conditions to produce isoquinazoline derivatives in high yields. tandfonline.com These methods demonstrate the power of MCRs to build molecular complexity in a convergent and efficient manner. beilstein-journals.orgacs.org

Directed Introduction of Chlorine and Nitrile Functionalities

Once the isoquinoline core is formed, or using isoquinoline itself as a starting material, the next critical step is the regioselective introduction of the chlorine atom at the C-4 position and the nitrile group at the C-1 position.

The direct and regioselective halogenation of the isoquinoline ring can be challenging. However, specific methods have been developed to target the 4-position. A notable one-step preparative method involves treating isoquinoline with sulphuryl chloride and potassium cyanide. rsc.org This reaction can directly yield 4-chloro-1-cyanoisoquinoline, with the formation of various other products depending on the reaction conditions. The mechanism is proposed to involve successive electrophilic and nucleophilic attacks on the hetero-ring. rsc.org

Another strategy involves the lithiation of an o-tolualdehyde tert-butylimine, reaction with a nitrile, and subsequent electrophilic trapping of an intermediate anion at the C4-position. harvard.edu Using hexachloroethane (B51795) as the electrophile in this sequence allows for the preparation of 4-chloroisoquinolines. harvard.edu The regioselectivity in these reactions is governed by the electronic properties of the isoquinoline ring and the specific reaction intermediates formed. The positions adjacent to the nitrogen (C1 and C3) are generally electron-deficient and susceptible to nucleophilic attack, while the benzenoid ring undergoes electrophilic substitution. The C4 position's reactivity can be influenced by the specific reagents and reaction pathways employed.

The introduction of a nitrile group, or cyanation, at the C-1 position of the isoquinoline ring is a key transformation. The C-1 position is inherently electrophilic due to the adjacent nitrogen atom, making it susceptible to nucleophilic attack by cyanide reagents.

A direct method for achieving this transformation is the reaction of isoquinoline with sulphuryl chloride and potassium cyanide, which can produce 4-chloro-1-cyanoisoquinoline among other products. rsc.org This suggests a process where the ring is first activated, followed by nucleophilic attack of the cyanide ion at the 1-position.

Modern synthetic methods offer more controlled and catalytic approaches. Palladium-catalyzed cyanation of aryl halides is a well-established technique that can be applied to 1-haloisoquinolines. wikipedia.org These reactions typically use potassium cyanide (KCN) or its less toxic alternative, zinc cyanide (Zn(CN)₂), as the cyanide source. wikipedia.org More recently, rhodium(III) catalysis has been employed for the atroposelective C-H cyanation of 1-aryl isoquinolines, demonstrating a powerful method for direct functionalization, although this specific example installs chirality which may not be required for the parent compound. nih.gov

Table 2: Common Cyanating Agents in Organic Synthesis

| Cyanating Agent | Formula | Typical Use | Toxicity Note |

|---|---|---|---|

| Potassium Cyanide | KCN | Nucleophilic source | Highly toxic |

| Zinc Cyanide | Zn(CN)₂ | Less toxic surrogate for KCN in Pd-catalysis | Toxic |

| Potassium Ferricyanide | K₄[Fe(CN)₆] | Non-toxic alternative cyanide source | Relatively non-toxic |

| Trimethylsilyl Cyanide | TMSCN | Versatile metalloid cyanide source | Toxic |

Catalytic and Green Chemistry Innovations in 4-Chloroisoquinoline-1-carbonitrile Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. tandfonline.com Recent research into isoquinoline synthesis reflects this trend, with numerous catalytic and environmentally benign methods being developed.

For the construction of the isoquinoline core, a ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, has been used to synthesize 1-phenylisoquinolines via C-H/N-N bond activation. This system is recyclable and offers high atom economy. In another example, a rhodium(III) complex catalyzes the synthesis of 3,4-unsubstituted isoquinolones from N-methoxybenzamides in ethanol (B145695) at room temperature, avoiding the need for external oxidants. chemistryviews.org The use of ultrasound has also been shown to be effective in promoting the synthesis of isoquinolin-1(2H)-one derivatives, providing a source of "green energy" for the reaction. researchgate.net Furthermore, bismuth chloride (BiCl₃), a low-cost and relatively non-toxic Lewis acid, has been used to catalyze the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, a method noted for its efficiency and reduced reaction times. nih.gov

While these green methods often focus on the synthesis of the broader isoquinoline family, the principles can be applied to the synthesis of precursors for this compound. The development of catalytic, regioselective C-H functionalization reactions for both chlorination and cyanation holds the key to creating more sustainable and efficient routes to this specific target molecule in the future.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org These methods are particularly valuable for the synthesis of complex aromatic systems like isoquinolines.

The Suzuki-Miyaura coupling, a prominent example of palladium-catalyzed cross-coupling, involves the reaction of an organoboron compound with a halide or triflate. libretexts.org This reaction is instrumental in forming new carbon-carbon bonds. libretexts.org For instance, a one-pot synthesis of 2,3,4-triarylquinolines has been achieved through the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids. nih.gov This highlights the potential of using halogenated isoquinoline precursors to introduce aryl groups at specific positions. The reactivity of halogens in these couplings generally follows the trend I > Br > OTf >> Cl > F, which is a critical consideration in designing synthetic routes. libretexts.org

While direct Suzuki-Miyaura coupling to form this compound is not explicitly detailed in the provided results, the principles of this reaction are highly relevant for the synthesis of its precursors. For example, a substituted isoquinoline could be functionalized with a chlorine atom and a cyano group in separate steps, with cross-coupling being used to build the initial isoquinoline core. The development of domino reactions, which combine multiple transformations in a single step, has also been explored. One such method for synthesizing tetrazolo[5,1-a]isoquinolines involves a sequence of a Suzuki-Miyaura cross-coupling and an azidation followed by an in situ cycloaddition. acs.orgacs.org

The choice of catalyst and ligands is crucial for the success of these reactions. sigmaaldrich.com Various palladium complexes and ligands are commercially available to facilitate these transformations under mild conditions, sometimes even in aqueous environments using micellar catalysis. sigmaaldrich.com

C-H Functionalization Strategies for Isoquinoline Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds like isoquinoline. thieme-connect.de This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, making it a more efficient and sustainable method. mdpi.com

Several transition metals, including rhodium, ruthenium, and palladium, have been successfully employed to catalyze the C-H activation and subsequent annulation or coupling reactions of isoquinoline precursors. mdpi.comresearchgate.net For example, a rhodium(III)-catalyzed C-H activation and annulation of primary benzylamines with α-chloro ketones provides a robust route to diverse isoquinolines. researchgate.net Similarly, a ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides has been developed for isoquinoline synthesis, utilizing the free amine as a directing group. organic-chemistry.org

The regioselectivity of C-H functionalization is a key challenge, but various directing groups can be employed to control the position of the new bond formation. For instance, N-methoxy benzamides have been used as substrates in a palladium-catalyzed C-H activation/annulation with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones. mdpi.com

While direct C-H chlorination and cyanation at the specific positions of the isoquinoline core to yield this compound are not explicitly described, the existing methodologies for C-H functionalization of isoquinolines offer a promising avenue for future research in this area. thieme-connect.deresearchgate.net

Environmentally Benign and Sustainable Synthetic Pathways

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern chemistry. researchgate.netresearchgate.net This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation and photocatalysis. researchgate.netrsc.orgacs.org

Solvent-Free and Microwave-Assisted Methods:

Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool for accelerating reaction rates, improving yields, and enhancing the purity of products. acs.orgrsc.org For instance, the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives, has been efficiently achieved using microwave irradiation. rsc.org In some cases, these reactions can be performed under solvent-free conditions, further reducing their environmental impact. rsc.org One-pot, three-component reactions under microwave irradiation have been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore. acs.org The synthesis of spiroisoquinoline derivatives has also been significantly improved in terms of yield and reaction time when using microwave heating compared to conventional methods. nih.gov

Photocatalytic Methods:

Photocatalysis, particularly using visible light, offers a mild and sustainable approach to organic synthesis. rsc.orgacs.org Metal-free photocatalytic systems have been developed for the synthesis of isoquinolone derivatives through a [4+2] annulation of alkynes and N-amidepyridinium salts. rsc.org This method demonstrates good functional group tolerance and regioselectivity under benign reaction conditions. rsc.org Another example is the photocatalytic synthesis of isoquinoline-1,3-diones from acrylamides via a proton-coupled electron transfer (PCET) process, which avoids the need for strong acids and metal-complex catalysts. acs.org Photocatalytic methods have also been used for the functionalization of isoquinolines, such as the introduction of a trifluoroethanol unit. acs.org

Green Catalysts and Solvents:

The use of inexpensive, non-toxic, and readily available catalysts, such as FeCl3·6H2O, has been explored for the synthesis of quinoline derivatives in environmentally benign solvents like water. tandfonline.com Deep eutectic solvents (DES), which are biodegradable and non-hazardous, have also been employed as efficient and reusable media for the synthesis of isoquinoline derivatives. researchgate.net

Synthetic Accessibility and Strategic Precursor Utilization

For the synthesis of this compound, key precursors would logically include a substituted benzene (B151609) or pyridine (B92270) ring that can be elaborated into the isoquinoline core. The specific positioning of the chloro and cyano groups can be achieved through various synthetic strategies. For instance, one could start with a pre-existing isoquinoline and introduce the chloro and cyano groups, or construct the ring system from precursors that already contain these functionalities or their synthetic equivalents.

The choice of precursor often dictates the synthetic strategy. For example, 2-alkynyl benzyl (B1604629) azides can be used as precursors for the synthesis of substituted isoquinolines via a silver-catalyzed cyclization. organic-chemistry.org Another approach involves the condensation of o-tolualdehyde tert-butylimines with nitriles to construct highly substituted isoquinolines. harvard.edu The synthesis of 1-chloroisoquinoline-4-carboxylic acid, a potential precursor to the target nitrile, has been reported from 4-bromo-1-chloroisoquinoline (B1267708) and carbon dioxide. chemicalbook.com This indicates that halogenated isoquinolines are valuable and accessible precursors for further functionalization.

The following table provides an overview of some key precursors and their potential application in the synthesis of isoquinoline derivatives:

| Precursor | Synthetic Application | Reference(s) |

| 2-Aryl-4-chloro-3-iodoquinolines | Synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura coupling. | nih.gov |

| Primary Benzylamines | Synthesis of isoquinolines via Rh(III) or Ru(II)-catalyzed C-H activation/annulation. | researchgate.netorganic-chemistry.org |

| N-Methoxy Benzamides | Synthesis of 3,4-substituted hydroisoquinolones via palladium-catalyzed C–H activation/annulation. | mdpi.com |

| 2-Alkynyl Benzyl Azides | Synthesis of substituted isoquinolines via Ag-catalyzed cyclization. | organic-chemistry.org |

| o-Tolualdehyde tert-butylimines and Nitriles | Synthesis of highly substituted isoquinolines. | harvard.edu |

| 4-Bromo-1-chloroisoquinoline | Precursor for 1-chloroisoquinoline-4-carboxylic acid. | chemicalbook.com |

Chemical Reactivity and Transformational Chemistry of 4 Chloroisoquinoline 1 Carbonitrile

Nucleophilic Substitution Reactions at the Chlorine Moiety

The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the heterocyclic ring system and the nitrile group activates the C-4 position, making it electrophilic and prone to attack by various nucleophiles.

The displacement of the C-4 chlorine atom by nitrogen nucleophiles is a common strategy for the synthesis of 4-aminoisoquinoline (B122460) derivatives. This amination can be achieved by reacting 4-chloroisoquinoline-1-carbonitrile with a variety of primary and secondary amines. These reactions are often facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction. In some cases, acidic conditions can also promote amination. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

Table 1: Examples of Amination Reactions on Chloro-heterocycles

| Amine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aniline Derivatives | Acidic conditions (e.g., HCl) in water or 2-propanol | 4-Anilino-isoquinoline derivatives | |

| Pyrrolidine | Potassium fluoride, 100°C | 4-Pyrrolidinyl-quinazoline |

The reactivity of the amine nucleophile is influenced by steric and electronic factors. For instance, sterically hindered amines or anilines with low pKa values may exhibit lower reaction rates.

The chlorine atom can also be displaced by oxygen and sulfur nucleophiles to yield 4-alkoxy- and 4-thio-isoquinoline derivatives, respectively.

Alkoxylation: The reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, in an appropriate alcohol solvent leads to the formation of the corresponding 4-alkoxyisoquinoline-1-carbonitriles.

Thiolation: Thiolation can be achieved by reacting this compound with a sulfur nucleophile. A common method involves heating with thiourea, followed by hydrolysis of the resulting isothiouronium salt to yield the corresponding 4-mercaptoisoquinoline-1-carbonitrile. This thiol can exist in tautomeric equilibrium with the corresponding thione.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to the functionalization of halo-heterocycles like this compound.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a prominent example. By reacting this compound with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base, a wide range of 4-aryl- or 4-heteroarylisoquinoline-1-carbonitriles can be synthesized. This methodology allows for the introduction of complex molecular scaffolds at the C-4 position.

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination, can also be employed for further diversification of the isoquinoline core.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl/Heteroaryl-isoquinolines | |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | 4-Alkynyl-isoquinolines |

Reactivity of the Nitrile Functionality

The nitrile group at the C-1 position of this compound is another key site for chemical transformations, offering pathways to amines, carboxylic acids, and amides.

The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.

Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. The choice of catalyst and reaction conditions can be crucial to avoid the reduction of the isoquinoline ring or the cleavage of the C-Cl bond.

Table 3: Common Reagents for Nitrile Reduction

| Reagent/Catalyst | Product | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary amine | |

| H₂/Raney Nickel | Primary amine | |

| H₂/Palladium on carbon (Pd/C) | Primary amine |

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. The reaction typically proceeds through an amide intermediate.

Acid-catalyzed hydrolysis: Heating this compound with an aqueous acid, such as sulfuric acid or hydrochloric acid, leads to the formation of 4-chloroisoquinoline-1-carboxylic acid. The reaction first forms the amide, which is then further hydrolyzed to the carboxylic acid under the reaction conditions.

Base-catalyzed hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. In the basic medium, the carboxylate salt is initially formed.

It is possible to stop the hydrolysis at the amide stage (4-chloroisoquinoline-1-carboxamide) by using controlled reaction conditions. This can sometimes be achieved by using milder conditions, such as a mixture of trifluoroacetic acid and sulfuric acid, or by using alkaline hydrogen peroxide.

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. In the context of this compound, the electron-withdrawing nature of the cyano group and the electronegativity of the chlorine atom influence the electronic properties of the isoquinoline ring system, potentially rendering it a viable component in certain cycloaddition reactions.

One of the most significant classes of cycloaddition reactions is the [2+3] dipolar cycloaddition, also known as the Huisgen cycloaddition. rsc.org This reaction typically involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. While specific studies detailing the participation of this compound in [2+3] cycloadditions are not extensively documented in readily available literature, the reactivity of similar heterocyclic systems provides valuable insights. For instance, the reaction of azides with alkynes to form 1,2,3-triazoles is a well-established [2+3] cycloaddition. nih.gov It is conceivable that derivatives of this compound, appropriately modified to act as or react with a 1,3-dipole, could participate in such transformations. The presence of the nitrile and chloro substituents would be expected to influence the regioselectivity and rate of such reactions.

Another pertinent example is the intramolecular Diels-Alder reaction of pyridazinecarbonitriles bearing alkyne side chains, which proceeds with inverse electron demand to form fused benzonitriles. mdpi.com This suggests that the cyano-substituted heterocyclic core of this compound could potentially act as a diene in intramolecular [4+2] cycloadditions if a suitable dienophile is tethered to the molecule.

Table 1: Examples of Cycloaddition Reactions with Related Heterocyclic Systems

| Diene/Dipole System | Reaction Type | Product Type | Reference |

| Pyridazinecarbonitriles with alkyne side chains | Intramolecular [4+2] Cycloaddition | Fused Benzonitriles | mdpi.com |

| Heterocyclic Azides with 2-Cyanoacetamidines | [3+2] Cycloaddition | N-Hetaryl-1,2,3-triazole-4-carbimidamides | nih.gov |

| Isoquinoline with Dialkyl Acetylenedicarboxylates and 3-Acetyl Coumarins | 1,4-Dipolar Cycloaddition | Fused Pentacyclic Isoquinolines | nih.gov |

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. The isoquinoline ring system in this compound is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The regioselectivity of electrophilic attack on this system is dictated by the combined electronic effects of the existing substituents (the chloro and cyano groups) and the nitrogen atom in the pyridine ring.

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The benzene ring portion of the isoquinoline is therefore the more likely site for electrophilic substitution. The chlorine atom at position 4 is an ortho-, para-directing deactivator, while the cyano group at position 1 is a meta-directing deactivator. The interplay of these directing effects, along with the influence of the heterocyclic nitrogen, will determine the position of substitution.

Predicting the precise outcome of electrophilic aromatic substitution on this compound without specific experimental data is challenging. However, general principles suggest that substitution would likely occur on the carbocyclic ring. Computational methods, such as calculating proton affinities, have been developed to predict the regioselectivity of electrophilic aromatic substitutions on complex heterocyclic systems with greater accuracy. nih.gov

Table 2: General Principles of Electrophilic Aromatic Substitution

| Reactant | Reagents | Typical Product | Key Considerations | Reference |

| Aromatic Ring | Halogen (e.g., Br₂, Cl₂) + Lewis Acid (e.g., FeBr₃, AlCl₃) | Halogenated Aromatic | Formation of a "super-electrophile" | mdpi.com |

| Aromatic Ring | Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | Nitroaromatic | Formation of the nitronium ion (NO₂⁺) | nih.govyoutube.com |

| Aromatic Ring | Acyl Halide/Anhydride + Lewis Acid (e.g., AlCl₃) | Acylated Aromatic | Friedel-Crafts acylation | amazonaws.comnih.gov |

| Aromatic Ring | Alkyl Halide + Lewis Acid (e.g., AlCl₃) | Alkylated Aromatic | Friedel-Crafts alkylation, potential for carbocation rearrangements | amazonaws.comnih.gov |

This table outlines common electrophilic aromatic substitution reactions. The regioselectivity on this compound would depend on the combined directing effects of its substituents.

Selective Functionalization and Derivatization Strategies

The presence of both a chloro and a cyano group on the isoquinoline framework offers multiple avenues for selective functionalization and derivatization, enabling the transformation of this compound into a variety of more complex molecules for different applications.

Chemical derivatization is often employed in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For a molecule like this compound, derivatization could be targeted at either the chloro or the cyano substituent, or potentially at the isoquinoline ring itself.

While specific derivatization protocols for this compound are not widely reported, general strategies for derivatizing similar functionalities can be considered. The chlorine atom can potentially undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, allowing for the introduction of chromophoric or fluorophoric tags. The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, which can then be coupled with a range of derivatizing agents. nih.gov For instance, carboxylic acids can be derivatized to improve their analysis by liquid chromatography (LC). nih.gov

Table 3: Potential Derivatization Strategies for Analytical Applications

| Functional Group | Derivatization Reaction | Purpose | Potential Reagents | Reference |

| Chloro Group | Nucleophilic Aromatic Substitution | Introduction of a detectable tag | Amines, thiols, or alcohols containing a chromophore/fluorophore | mdpi.com |

| Cyano Group (after hydrolysis to carboxylic acid) | Esterification/Amidation | Improved LC-MS performance, introduction of a fluorescent tag | Alcohols, amines (e.g., dansyl chloride) | nih.govddtjournal.com |

| Aromatic Ring | Electrophilic Substitution | Introduction of a detectable group | Reagents for halogenation, nitration, etc. | mdpi.comyoutube.com |

This table outlines potential derivatization strategies based on the functional groups present in this compound.

The structural backbone of this compound makes it an interesting candidate for the development of chemical probes, particularly fluorescent probes. The isoquinoline moiety is a known fluorophore in many molecular structures. Chemical modifications can be designed to modulate its fluorescent properties in response to specific analytes or biological events.

The development of a fluorescent probe from this compound would likely involve the strategic introduction of a recognition element and a signaling unit. The recognition element would be designed to interact specifically with the target of interest, while the signaling unit (the modified isoquinoline core) would report this interaction through a change in its fluorescence (e.g., "turn-on" or "turn-off" response, or a ratiometric shift). nih.gov

For example, the chloro group could be substituted with a receptor for a specific ion or molecule. Binding of the target to this receptor could induce a conformational change or an electronic perturbation that alters the fluorescence of the isoquinoline ring. Similarly, the cyano group could be transformed into a reactive handle for conjugation to biomolecules or other functional units. chemrxiv.org The synthesis of such probes often involves multi-step synthetic sequences to install the necessary functionalities. rsc.orgresearchgate.net

Applications of 4 Chloroisoquinoline 1 Carbonitrile in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecule Construction

In the field of organic synthesis, "building blocks" are molecules that serve as foundational units for the construction of more complex molecular architectures. organic-chemistry.org 4-Chloroisoquinoline-1-carbonitrile is a prime example of such a building block, primarily due to the distinct reactivity of its two functional groups. The cyano group enhances the electrophilic character of the molecule, while the chlorine atom provides a site for various substitution reactions. wikipedia.org This dual reactivity allows for a stepwise and controlled assembly of intricate molecules.

The chloro group, being a good leaving group, is particularly susceptible to nucleophilic aromatic substitution and, more importantly, to a range of transition metal-catalyzed cross-coupling reactions. This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds. Chemists can leverage this reactivity to connect the isoquinoline (B145761) core to other molecular fragments, systematically building up complexity. cmu.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53491-80-8 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₅ClN₂ nih.gov |

| Molecular Weight | 188.61 g/mol nih.gov |

| Appearance | Solid wikipedia.org |

| IUPAC Name | 1-chloroisoquinoline-4-carbonitrile nih.gov |

| InChI Key | FMQOMPVZLLUVOD-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis of Fused Polycyclic Heterocyclic Systems

A key application of this compound is in the synthesis of fused polycyclic heterocyclic systems. Such structures, where multiple rings share edges, are common motifs in natural products and pharmacologically active compounds. nih.gov The synthesis of these systems from this compound can be achieved through a sequence of reactions that first modify one functional group and then induce cyclization with the other.

A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira reaction, at the C1-chloro position. wikipedia.orgorganic-chemistry.org For instance, a Sonogashira coupling can introduce an alkyne substituent. wikipedia.orglibretexts.org Subsequent chemical manipulation of the cyano group, perhaps through hydrolysis to a carboxylic acid or reduction to an amine, can generate a nucleophilic center. This center can then undergo an intramolecular cyclization by attacking the proximal alkyne, leading to the formation of a new fused ring. nih.govnih.gov This strategic combination of cross-coupling followed by intramolecular cyclization is a powerful method for constructing elaborate tetracyclic and other polycyclic frameworks. rsc.org

Development of Ligands for Transition Metal Catalysis (e.g., Iridium complexes)

The development of novel ligands is crucial for advancing transition metal catalysis. This compound serves as an excellent scaffold for creating bespoke ligands. The nitrogen atom within the isoquinoline ring is an intrinsic Lewis basic site capable of coordinating to a metal center. Additional coordinating atoms can be introduced by leveraging the reactivity of the C1-chloro group.

Palladium-catalyzed amination reactions, for example, can be used to attach primary or secondary amines to the C1 position. cmu.edunih.gov If the attached amine contains other donor atoms (e.g., a pyridyl group), the resulting molecule can act as a bidentate or tridentate ligand. The combination of the "hard" isoquinoline nitrogen and potentially "softer" donor atoms introduced via coupling allows for the fine-tuning of the ligand's electronic properties. Such tailored ligands can then be complexed with transition metals like iridium to generate catalysts for a variety of organic transformations or to create complexes with specific photophysical properties.

Precursor for Advanced Materials and Organic Electronic Compounds

The field of organic electronics relies on molecules with extended π-conjugated systems that possess specific electronic and photophysical properties. researchgate.net this compound, with its aromatic isoquinoline core, is a suitable precursor for such materials. The π-system can be systematically extended using well-established cross-coupling methodologies at the C1 position.

The Sonogashira and Suzuki reactions are particularly powerful in this context. organic-chemistry.orgrsc.org Coupling the C1-chloro position with aromatic alkynes (Sonogashira) or arylboronic acids (Suzuki) effectively elongates the conjugated path, a key strategy in designing organic semiconductors. wikipedia.orgwikipedia.org By choosing appropriate coupling partners, chemists can tune the resulting material's properties, such as its absorption and emission wavelengths or its charge-carrier mobility. The transformation of such a precursor molecule into a final, highly conjugated material is a foundational concept in the development of active components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com

Table 2: Synthetic Transformations and Applications

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| C1-Cl | Suzuki Coupling wikipedia.org | Biaryl-isoquinolines |

| C1-Cl | Sonogashira Coupling wikipedia.org | Alkynyl-isoquinolines, π-Extended Systems |

| C1-Cl | Palladium-Catalyzed Amination cmu.edu | 1-Amino-isoquinoline Derivatives, Ligands |

Computational and Theoretical Investigations of 4 Chloroisoquinoline 1 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular behavior of 4-Chloroisoquinoline-1-carbonitrile. DFT methods provide a balance between accuracy and computational cost, making them well-suited for studying the electronic structure, charge distribution, and spectroscopic properties of medium-sized organic molecules.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, further calculations can elucidate its electronic characteristics. For instance, a study on 4-hydroxy-3-cyano-7-chloro-quinoline, a structurally related compound, utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to analyze its vibrational spectra. dergipark.org.tr Similar levels of theory would be appropriate for investigating this compound.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals - HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the isoquinoline (B145761) ring system, which is rich in π-electrons. The electron-withdrawing nature of the chlorine atom at the 4-position and the nitrile group at the 1-position would likely lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline. The nitrile group, with its triple bond, could also significantly influence the distribution and energy of the LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations on similar heterocyclic systems, such as substituted quinolines, have been effectively used to determine these parameters and predict reactivity. arabjchem.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.50 |

| HOMO-LUMO Gap | 4.75 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar aromatic nitrogen heterocycles.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.

For this compound, the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group are expected to be regions of high negative electrostatic potential due to the presence of lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring and the carbon atom attached to the chlorine would likely exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction. The chlorine atom itself would present a region of negative potential, while also influencing the electrophilicity of the adjacent carbon.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

Transition State Analysis

By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and understanding the mechanism. For reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted position, transition state analysis can reveal the geometry of the intermediate complex and the activation energy barrier for the reaction.

Reaction Pathway Prediction and Optimization

Computational models can predict the most likely pathways for a chemical reaction. For instance, in reactions with multiple possible products, these models can help determine which product is favored by calculating the energies of the different transition states and products. This is particularly relevant for substituted isoquinolines, where the regioselectivity of a reaction can be influenced by the nature and position of the substituents. Studies on the reactivity of isoquinoline have shown that the 4-position is often activated for electrophilic substitution. rsc.org

In Silico Prediction of Chemical Reactivity Indices

DFT calculations can be used to determine a range of chemical reactivity indices that provide a quantitative measure of a molecule's reactivity. These indices are derived from the energies of the frontier molecular orbitals.

Key reactivity indices include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

For this compound, the presence of the electron-withdrawing chloro and cyano groups is expected to result in a relatively high electronegativity and electrophilicity index, suggesting its susceptibility to nucleophilic attack.

Table 2: Hypothetical Chemical Reactivity Indices for this compound (Calculated using DFT)

| Reactivity Index | Value (eV) |

| Electronegativity (χ) | 4.875 |

| Chemical Hardness (η) | 2.375 |

| Chemical Softness (S) | 0.421 |

| Electrophilicity Index (ω) | 5.00 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar aromatic nitrogen heterocycles.

Quantitative Structure-Activity Relationship (QSAR) Studies (limited to molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry. These theoretical models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying aspects of a molecule's structure through numerical values known as molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. The fundamental principle is that the structural and physicochemical properties of a molecule, encoded by its descriptors, determine its biological effect.

While specific QSAR models extensively detailing this compound are not widely available in published literature, the general methodology and types of descriptors applicable to this class of compounds are well-established. QSAR studies on related heterocyclic scaffolds, such as quinolines and isoquinolines, have demonstrated the importance of various molecular descriptors in predicting their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.govresearchgate.netnih.govmdpi.com

Molecular descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. protoqsar.comucsb.edu

Constitutional descriptors are the most straightforward and reflect the molecular composition, such as molecular weight, atom counts, and functional group counts. ucsb.edu

Topological descriptors describe the connectivity of atoms within the molecule.

Geometrical descriptors relate to the three-dimensional arrangement of the atoms.

Electrostatic descriptors are crucial for understanding intermolecular interactions, as they pertain to the charge distribution within the molecule.

Quantum-chemical descriptors , such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into a molecule's reactivity and stability. protoqsar.comucsb.edu

For a molecule like this compound, these descriptors would quantify its size, shape, lipophilicity, and electronic features, which are all critical for its interaction with a biological target.

Due to the limited specific research on this compound, we can look at the computed molecular descriptors for its isomer, 1-Chloroisoquinoline-4-carbonitrile, to illustrate the types of data used in QSAR studies. These descriptors are calculated using computational algorithms and provide a numerical representation of the molecule's properties. nih.gov

Table 1: Computed Molecular Descriptors for 1-Chloroisoquinoline-4-carbonitrile

| Descriptor Type | Descriptor Name | Value | Source |

| Physicochemical | Molecular Weight | 188.61 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem | |

| Hydrogen Bond Donor Count | 0 | PubChem | |

| Hydrogen Bond Acceptor Count | 2 | PubChem | |

| Rotatable Bond Count | 0 | PubChem | |

| Topological | Topological Polar Surface Area | 36.7 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem | |

| Geometrical | Exact Mass | 188.0141259 g/mol | PubChem |

This table presents computed molecular property data for 1-Chloroisoquinoline-4-carbonitrile, an isomer of the subject compound. This data is illustrative of the types of descriptors used in QSAR studies. The values are sourced from the PubChem database. nih.gov

In a typical QSAR study, these descriptors for a series of related compounds would be correlated with their measured biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govnih.gov The resulting model would highlight which descriptors have the most significant impact on activity. For instance, a positive correlation with XLogP3 would suggest that increased lipophilicity enhances biological activity, while the number of hydrogen bond acceptors might be crucial for binding to a specific receptor.

The development of a robust QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, variable selection to identify the most relevant descriptors, model generation, and rigorous validation to ensure its predictive power. nih.govarxiv.org These predictive models are invaluable for the virtual screening of large compound libraries and for the rational design of new derivatives with improved therapeutic potential. youtube.com

Mechanistic Chemical Biology Studies Involving 4 Chloroisoquinoline 1 Carbonitrile and Its Derivatives

Investigations into Molecular Interactions with Biological Macromolecules

The biological activity of a compound is predicated on its ability to recognize and interact with specific macromolecules. For derivatives of 4-Chloroisoquinoline-1-carbonitrile, these interactions are primarily non-covalent, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces that dictate the affinity and specificity of binding.

The interaction between a small molecule ligand and a protein is a fundamental process in drug action. The analysis of the protein's binding pocket—a cavity or groove on the protein surface where the ligand binds—is essential for understanding the structural basis of molecular recognition. These pockets are lined with specific amino acid residues whose side chains form interactions with the ligand. Studies on protein-ligand complexes reveal that residues like Tryptophan, Histidine, Tyrosine, and Phenylalanine are frequently found in binding pockets, contributing to binding through hydrophobic and aromatic interactions.

While specific binding pocket analyses for this compound are not extensively detailed in available literature, research on analogous heterocyclic structures provides significant insights. For instance, fragment-based screening approaches have been used to identify binding sites on protein surfaces, including allosteric pockets that are not the primary active site. In one study against BRD4, a key oncology target, fragment hits were identified binding in the primary acetyl-lysine (AcK) pocket and other secondary sites. Computational methods, such as induced fit docking, combined with experimental data from mass spectrometry and NMR, help to model these interactions and identify key contacting amino acids. Such approaches are invaluable for predicting how derivatives of the this compound scaffold might engage with protein targets, guiding the design of compounds with improved affinity and selectivity.

Table 1: Key Concepts in Protein-Ligand Binding Pocket Analysis

| Concept | Description | Relevance to Drug Design |

|---|---|---|

| Binding Pocket | A region on a protein's surface that accommodates a ligand. Its shape and chemical properties determine binding specificity. | The primary target for structure-based drug design. |

| Key Residues | Amino acids within the pocket that form critical interactions (H-bonds, hydrophobic, ionic) with the ligand. | Modifications to a ligand can be made to enhance interactions with these residues. |

| Induced Fit | A model of binding where the protein conformation changes upon ligand binding to achieve a better fit. | Explains how proteins can bind a range of ligands and the formation of cryptic binding sites. |

| Allosteric Site | A binding site on a protein distinct from the active site, which upon ligand binding, modulates the protein's activity. | Offers an alternative strategy for drug targeting, potentially with higher specificity and fewer side effects. |

Nucleic acids, particularly DNA, are significant targets for anticancer and antimicrobial agents. Isoquinoline (B145761) alkaloids and their synthetic derivatives are known to interact with DNA through various modes, including intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone.

Studies on tetrahydroquinoline-3-carbonitrile derivatives, which share a related core structure, have utilized molecular docking to explore their DNA-binding capabilities. These in-silico experiments dock the compounds with B-DNA to predict preferred binding sites, interaction modes, and binding affinities. Similarly, research on other hybrid molecules has shown that they can bind to DNA via a combination of groove binding and partial intercalation. This mixed-mode binding is often spontaneous, as indicated by negative Gibbs free energy (ΔG) values.

The primary modes of DNA interaction are:

Intercalation: The insertion of a planar aromatic ring system, like the isoquinoline core, between the base pairs of the DNA double helix. This causes a lengthening and unwinding of the helix.

Groove Binding: The fitting of a molecule into the minor or major groove of the DNA helix. These interactions are typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone.

Spectroscopic techniques, such as UV-Visible and Circular Dichroism, are used to experimentally validate these interactions. Changes in the absorption spectra (hyperchromism or hypochromism) and shifts in the DNA's circular dichroism signal upon addition of the compound provide evidence of binding and can help distinguish the binding mode.

Table 2: DNA Binding Parameters for Representative Hybrid Pyrimidine (B1678525) Derivatives

| Compound | Binding Constant (Kb) (M-1) | Binding Energy (ΔGb0) (kcal/mol) | Inferred Binding Mode |

|---|---|---|---|

| 10a | 7.75 × 105 | -8.0 | Groove Binding & Partial Intercalation |

| 10f | 9.18 × 105 | -8.1 | Groove Binding & Partial Intercalation |

Data from a study on hybrid 4,6-dihydrazone pyrimidine derivatives, demonstrating spontaneous and strong DNA interaction.

Mechanisms of Enzyme Inhibition and Modulation

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Derivatives of this compound have been investigated as inhibitors of several key enzyme families.

The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the clearance and efficacy of co-administered drugs. Inhibition can be reversible (competitive, non-competitive) or irreversible (mechanism-based).

Mechanism-based inhibition is a time-dependent process where the CYP450 enzyme metabolizes the inhibitor into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its inactivation. While direct studies on this compound are limited, research into structurally related quinones and anthraquinones has identified potent inhibitors of several CYP isoforms. For example, certain amino-chloro-anthraquinone derivatives have been shown to be mechanism-based inhibitors of CYP1A1 and CYP1A2, with IC₅₀ values in the sub-micromolar range. Docking studies suggest that these compounds bind within the active site, positioning functional groups like primary amines or methyl groups near the enzyme's heme moiety for oxidative metabolism, which initiates the inactivation process.

Table 3: Inhibitory Activity of Emodin Analogues against Cytochrome P450 Isoforms

| Compound | P450 1A1 IC50 (μM) | P450 1A2 IC50 (μM) | P450 2B1 IC50 (μM) |

|---|---|---|---|

| Emodin | 12.25 | 3.73 | 14.89 |

| Compound 1 | 0.40 | 0.53 | > 20 |

| Compound 2 | 3.32 | 0.53 | 14.28 |

Compound 1: 1-Amino-4-chloro-2-methylanthracene-9,10-dione; Compound 2: 1-Amino-4-hydroxyanthracene-9,10-dione. Data highlights potent and selective inhibition by anthraquinone (B42736) derivatives.

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are well-established therapeutic targets. Achieving selectivity for HER-2 over EGFR is a significant challenge due to the high conservation of their ATP-binding sites, and overcoming this is a key goal to reduce side effects like skin rash and diarrhea associated with EGFR inhibition.

Recent research has successfully developed isoquinoline-tethered quinazoline (B50416) derivatives as highly selective HER-2 inhibitors. In these studies, the isoquinoline moiety was introduced as a bioisosteric replacement for other groups to enhance cellular activity and selectivity. The representative compound 14f from one such study demonstrated a 7- to 12-fold greater selectivity for HER-2 over EGFR compared to the approved dual inhibitor lapatinib. This compound potently inhibited HER-2 phosphorylation in cancer cells, suppressed colony formation, and showed favorable metabolic stability, marking it as a promising therapeutic candidate for HER-2 positive cancers. Similarly, studies on 4-anilinoquinoline-3-carbonitriles have explored their potential as EGFR and HER-2 kinase inhibitors.

Table 4: Kinase Inhibitory Activity of an Isoquinoline-Tethered Quinazoline Derivative

| Compound | HER-2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/HER-2) |

|---|---|---|---|

| Lapatinib | 12.8 ± 1.1 | 10.2 ± 0.9 | 0.8 |

| Compound 14f | 2.9 ± 0.3 | 29.5 ± 2.4 | 10.2 |

Data shows the enhanced potency and superior selectivity of compound 14f for HER-2 over EGFR.

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes that control DNA topology, managing DNA supercoiling and decatenating replicated chromosomes, respectively. They are the validated targets of the quinolone class of antibiotics. Given the structural similarity between quinolones and isoquinolones, the mechanism of quinolone action provides a strong model for how this compound derivatives might function as antibacterial agents.

The key event in the action of these inhibitors is not simple catalytic inhibition but the conversion of the enzyme into a cellular poison. The inhibitor binds to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This creates a stable, ternary drug-enzyme-DNA complex that blocks the progression of replication forks and transcription machinery. The accumulation of these stalled complexes leads to the release of double-strand DNA breaks, which are lethal to the bacterium and trigger the SOS response for DNA repair. For many Gram-negative bacteria, DNA gyrase is the primary target, while for many Gram-positive bacteria, topoisomerase IV is the primary target.

Mechanistic Studies of Cellular Pathway Perturbation (e.g., induction of apoptosis in in vitro cell models)

Research into the biological activities of this compound and its derivatives has revealed significant interactions with cellular pathways, particularly those leading to programmed cell death, or apoptosis. These investigations, primarily conducted in in vitro cancer cell models, have elucidated the mechanisms by which these compounds exert their cytotoxic effects.

A study on a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which are structurally related to the core isoquinoline scaffold, demonstrated their potential to induce apoptosis in various human cancer cell lines. mdpi.comul.ie The research highlighted that the antiproliferative activity of these compounds is linked to their ability to perturb the cell cycle and inhibit the synthesis of DNA and RNA. mdpi.comul.ie

In experiments using the CCRF-CEM human leukemia cell line, treatment with these derivatives at concentrations five times their half-maximal inhibitory concentration (IC₅₀) led to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.comul.ie This cell cycle arrest is a common prelude to apoptosis. The study also confirmed the induction of apoptosis and the inhibition of DNA and RNA synthesis, pointing to a multi-faceted mechanism of action. mdpi.comul.ie

The cytotoxic effects of these quinoline (B57606) derivatives were found to be influenced by several structural factors. mdpi.com The oxidation state of the sulfur atom at the C-4 position of the quinoline ring, the oxidation of the quinolinic nitrogen, the length of the carbon spacer, and the nature of the substituent on the benzoate (B1203000) moiety all played a role in the observed cytotoxicity. mdpi.com Notably, derivatives with a higher oxidation state of sulfur and nitrogen, combined with methoxy, methyl, or nitro groups on the benzoate moiety, exhibited the highest cytotoxic activity. mdpi.com

Further illustrating the pro-apoptotic potential of related structures, a series of novel quinazoline derivatives bearing a substituted-sulfonamide moiety were synthesized and evaluated for their cytotoxic activity. mdpi.com Two compounds, designated 4d and 4f, were particularly effective against the MCF-7 breast cancer cell line. mdpi.com Mechanistic studies revealed that these compounds mediate apoptosis and cause cell cycle arrest at the G1 phase. mdpi.com Molecular docking simulations suggested that these compounds fit into the active site of Bcl-2, an anti-apoptotic protein, thereby likely inhibiting its function and promoting cell death. mdpi.com

The induction of apoptosis by various chemical agents is a complex process that can be initiated through intrinsic or extrinsic pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The externalization of phosphatidylserine (B164497) on the cell surface is an early marker of apoptosis. nih.gov Studies on other complex heterocyclic compounds have shown that they can induce apoptosis through mechanisms that may involve the generation of reactive oxygen species, disruption of the mitochondrial membrane potential, and activation of caspase cascades. nih.govnih.govresearchgate.net

The research findings on the pro-apoptotic and antiproliferative activities of quinoline and quinazoline derivatives are summarized in the tables below.

Table 1: Cytotoxic Activity of Selected 7-Chloro-(4-thioalkylquinoline) Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Key Findings | Reference |

|---|---|---|---|---|

| Sulfinyl Derivatives (e.g., 47-50, 53, 54) | CCRF-CEM | 0.55–2.74 | High cytotoxicity | mdpi.com |

| Sulfonyl Derivatives (e.g., 57, 59–70, 72-82) | CCRF-CEM | 0.55–2.74 | High cytotoxicity | mdpi.com |

| Compound 73 | Leukemic and Colorectal Cancer Cells | - | Good selectivity | mdpi.comul.ie |

| Compound 74 | Leukemic and Colorectal Cancer Cells | - | Good selectivity | mdpi.comul.ie |

| Compound 81 | HCT116, HCT116p53-/-, Leukemia cell lines, A549, U2OS | - | Pronounced selectivity | mdpi.comul.ie |

Table 2: Cytotoxic Activity of Selected Quinazoline-Substituted Sulfonamides

| Compound | Cell Line | IC₅₀ (µM) | Key Findings | Reference |

|---|---|---|---|---|

| 4d | MCF-7 | 2.5 | Strong cytotoxicity, induces apoptosis, G1 cell cycle arrest | mdpi.com |

| 4d | A549 | 5.6 | Promising antiproliferative activity | mdpi.com |

| 4d | LoVo | 6.87 | Promising antiproliferative activity | mdpi.com |

| 4d | HepG2 | 9 | Promising antiproliferative activity | mdpi.com |

| 4f | MCF-7 | 5 | Strong cytotoxicity, induces apoptosis, G1 cell cycle arrest | mdpi.com |

| 4f | LoVo | 9.76 | Promising antiproliferative activity | mdpi.com |

| 4f | A549 | 10.14 | Promising antiproliferative activity | mdpi.com |

| 4f | HepG2 | 11.7 | Promising antiproliferative activity | mdpi.com |

| 4f | HUVEC (normal cell line) | 17.9 | Lower cytotoxic effect on normal cells | mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 4 Chloroisoquinoline 1 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules such as 4-Chloroisoquinoline-1-carbonitrile. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the assembly of the molecular framework.

For a complete structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The aromatic protons on the isoquinoline (B145761) ring system would appear in a specific region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule, distinguishing between quaternary carbons (like C-1, C-4, and the cyano carbon) and those bearing hydrogen atoms.

2D NMR Techniques: To unambiguously assign each signal, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This would help in tracing the connectivity of the protons within the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which help in determining the conformation of the molecule.

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the structure and comparison to similar isoquinoline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.0-8.5 | ~120-125 |

| H-5 | ~7.8-8.2 | ~125-130 |

| H-6 | ~7.5-7.8 | ~128-132 |

| H-7 | ~7.5-7.8 | ~128-132 |

| H-8 | ~8.0-8.4 | ~125-130 |

| C-1 (C-CN) | - | ~135-140 |

| C-3 | ~8.0-8.5 | ~120-125 |

| C-4 (C-Cl) | - | ~145-150 |

| C-4a | - | ~130-135 |

| C-5 | ~7.8-8.2 | ~125-130 |

| C-6 | ~7.5-7.8 | ~128-132 |

| C-7 | ~7.5-7.8 | ~128-132 |

| C-8 | ~8.0-8.4 | ~125-130 |

| C-8a | - | ~140-145 |

| CN | - | ~115-120 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₀H₅ClN₂), HRMS would be used to determine its exact mass with high precision. This allows for the calculation of its elemental formula, confirming the presence of chlorine and nitrogen atoms. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+).

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. nih.gov For isoquinoline alkaloids, common fragmentation pathways include the loss of small neutral molecules. nih.gov For this compound, expected fragmentation could involve the loss of HCN, Cl, or the entire cyano group. Analyzing these fragments helps to piece together the structure of the original molecule. libretexts.orgyoutube.comyoutube.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₁₀H₅³⁵ClN₂ | 188.0141 |

| [M+2]⁺ (³⁷Cl) | C₁₀H₅³⁷ClN₂ | 190.0112 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govfiveable.me These two techniques are often complementary. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For this compound, the most prominent and diagnostic peak in the IR spectrum would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2200-2260 cm⁻¹. pressbooks.publibretexts.org Other characteristic absorptions would include C=C and C=N stretching vibrations from the isoquinoline ring system (around 1500-1650 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹). pressbooks.pubiosrjournals.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. nih.govfiveable.me The symmetric vibrations of the aromatic rings and the C≡N stretch are expected to be strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Aromatic C=C/C=N | Stretch | 1500 - 1650 |

| C-Cl | Stretch | < 800 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

For this compound, a single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the connectivity of the atoms, verifying the isoquinoline framework and the positions of the chloro and cyano substituents.

Precise bond lengths and angles for the entire molecule.

Information about the planarity of the isoquinoline ring system.

Details of the intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules pack in the crystal lattice.

While a crystal structure for this compound is not found in the public databases, this technique remains the gold standard for absolute structure determination of crystalline materials.

Q & A